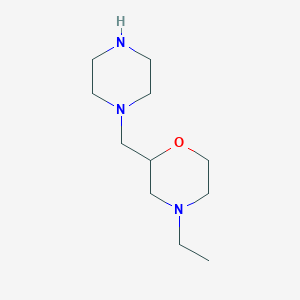

4-Ethyl-2-(piperazin-1-ylmethyl)morpholine

Description

Contextualization within Morpholine (B109124) and Piperazine (B1678402) Chemistry

The structure of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine is a hybrid of two important saturated heterocyclic systems. The morpholine ring is a six-membered heterocycle featuring both an amine and an ether functional group wikipedia.orgchemicalbook.com. The presence of the ether oxygen atom withdraws electron density from the nitrogen, making morpholine less basic than similar amines like piperidine (B6355638) wikipedia.orgchemicalbook.com. This unique electronic property, along with its polarity and ability to improve the pharmacokinetic profile of molecules, makes it a valuable component in drug design nih.govresearchgate.net. Morpholine is a building block in the synthesis of the antibiotic linezolid (B1675486) and the anticancer agent gefitinib (B1684475) chemicalbook.com.

The second key component is the piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions scispace.com. Piperazine is widely considered a "privileged scaffold" in drug discovery scispace.comnih.gov. Its prevalence is due to its unique physicochemical properties, including its solubility, basicity, and conformational characteristics, which can be readily modulated through substitution on its nitrogen atoms nih.govtandfonline.com. This adaptability allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates nih.govtandfonline.com. The piperazine moiety is a structural element in numerous drugs across various therapeutic areas scispace.comnih.gov.

The target compound, this compound, links these two valuable scaffolds. An ethyl group is attached to the morpholine nitrogen (N-4), and a piperazine ring is connected to the morpholine's second carbon position (C-2) via a methylene (B1212753) bridge. This arrangement combines the favorable properties of both heterocycles into a single, more complex molecule.

Historical Perspectives on its Discovery and Early Academic Investigation

The naming of morpholine is attributed to 19th-century chemist Ludwig Knorr, who incorrectly believed it was part of the core structure of morphine wikipedia.orgchemicalbook.com. Industrially, morpholine has been produced by the acid-catalyzed dehydration of diethanolamine, though this method has been largely supplanted by the reaction of diethylene glycol with ammonia (B1221849) at high temperatures and pressures nih.govguidechem.com. Its utility extends from being an intermediate in the production of rubber chemicals to a corrosion inhibitor in steam power plants wikipedia.orgchemicalbook.comnih.gov.

Piperazine has a long history of medicinal use, dating back to the early 1900s when it was investigated for the treatment of gout scispace.comresearchgate.net. Its most notable early application was as an antihelminthic agent, used to treat worm infections in both humans and animals scispace.comtaylorandfrancis.com. This long history of use helped establish the piperazine ring as a biocompatible and valuable scaffold for further medicinal chemistry exploration.

Significance as a Privileged Scaffold in Contemporary Organic Chemistry Research

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, diverse biological targets scispace.com. Both morpholine and piperazine are independently considered privileged structures, and their combination in a single molecule is a common strategy in modern drug discovery researchgate.netresearchgate.netsemanticscholar.org.

The morpholine moiety is often incorporated into bioactive molecules to enhance their physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for a compound's drug-like characteristics researchgate.net. Its ring structure is a versatile and readily accessible synthetic building block researchgate.net.

The piperazine ring is exceptionally valuable as a linker or a core scaffold. Its two nitrogen atoms allow for the introduction of various substituents, enabling the creation of large libraries of compounds for screening against different biological receptors scispace.com. The adaptability of the piperazine moiety is highlighted by its presence in drugs across numerous chemical classes and therapeutic applications nih.govtandfonline.com.

The combination of these two rings in a molecule like this compound creates a scaffold with significant potential. Researchers design such hybrid molecules to explore new chemical space and to combine the advantageous properties of each heterocycle. The synthesis of various derivatives containing both morpholine and piperazine fragments is a recurring theme in academic and industrial research aimed at discovering novel bioactive agents nih.gov.

Physicochemical Properties of Parent Scaffolds

Since specific experimental data for this compound is not available in major chemical databases, the properties of its parent heterocycles are provided below for context.

Table 1: Properties of Morpholine

| Property | Value |

| IUPAC Name | Morpholine |

| Chemical Formula | C₄H₉NO |

| Molecular Weight | 87.12 g/mol |

| CAS Number | 110-91-8 |

| Appearance | Colorless liquid |

| Key Features | Contains ether and secondary amine groups |

Data sourced from Wikipedia wikipedia.org

Table 2: Properties of Piperazine

| Property | Value |

| IUPAC Name | Piperazine |

| Chemical Formula | C₄H₁₀N₂ |

| Molecular Weight | 86.14 g/mol |

| CAS Number | 110-85-0 |

| Appearance | White solid |

| Key Features | Contains two secondary amine groups |

Data sourced from SciSpace scispace.com

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-(piperazin-1-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-2-13-7-8-15-11(9-13)10-14-5-3-12-4-6-14/h11-12H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZMFITYJHVWSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC(C1)CN2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to Morpholine (B109124) and Piperazine (B1678402) Derivatives

The biological importance of morpholine and piperazine derivatives has spurred intensive research into general and efficient synthetic strategies for accessing the core structures with diverse substitutions. researchgate.net These methods often rely on cyclization procedures, with significant advancements being made through the development of catalytic and multicomponent reactions. researchgate.netnih.gov

Achieving regioselectivity is paramount when constructing asymmetrically substituted heterocycles like the target compound, where substituents are located at specific positions (N4 and C2 of the morpholine ring). Synthetic strategies often begin with acyclic precursors where the desired connectivity is pre-installed, ensuring a specific ring closure. For instance, the synthesis of 1,3,4,5-tetrasubstituted pyrazoles via a 1,3-dipolar cycloaddition reaction highlights a methodology where the regiochemical outcome is controlled by the nature of the dipole and dipolarophile precursors. mdpi.com A proposed mechanism for this type of reaction involves the in situ generation of a nitrilimine dipole, which then reacts with an enolate through a regioselective cycloaddition. mdpi.com While applied to pyrazoles, this principle of controlling regioselectivity through carefully designed precursors is a cornerstone of modern heterocyclic synthesis applicable to morpholine and piperazine frameworks.

The C2 position of the morpholine ring in 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine is a chiral center, necessitating stereoselective synthesis to obtain enantiomerically pure compounds. Modern asymmetric catalysis offers powerful tools to achieve this.

One effective protocol involves a tandem one-pot reaction combining titanium-catalyzed hydroamination of aminoalkyne substrates to form cyclic imines, followed by a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). organic-chemistry.org This method yields 3-substituted morpholines with high enantiomeric excesses (ee) of over 95%. organic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate's oxygen atom and the Ru catalyst's ligand are critical for achieving high enantioselectivity. organic-chemistry.org

The table below summarizes findings from an enantioselective organocatalytic synthesis of piperazin-2-ones, a related heterocyclic core.

| Entry | Aldehyde | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | 4-Fluorobenzaldehyde | 70 | 96 |

| 2 | 4-Chlorobenzaldehyde | 85 | 95 |

| 3 | 4-Bromobenzaldehyde | 90 | 95 |

| 4 | 4-Cyanobenzaldehyde | 88 | 94 |

Data sourced from a one-pot enantioselective organocatalytic synthesis of piperazin-2-ones, demonstrating high yields and enantioselectivity for various substituted benzaldehydes. The process involves a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) step. acs.org

Multicomponent reactions (MCRs) and domino (or cascade) processes offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. researchgate.netnih.gov These approaches are highly valuable for constructing complex molecules from simple starting materials. acs.org

A notable example is a one-pot sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to produce 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones. nih.govnih.gov This process starts from commercially available aldehydes and provides the heterocyclic products in good yields (38% to 90%) and with excellent enantioselectivity (up to 99% ee). nih.govnih.gov The domino process is initiated by the ring-opening of an epoxide intermediate, followed by cyclization to form the heterocyclic ring. nih.gov This strategy showcases the power of domino reactions in rapidly building molecular complexity with high stereocontrol. acs.org

Catalysis is fundamental to the efficient synthesis of morpholine and piperazine derivatives. Various catalytic systems, including transition metals and organocatalysts, have been developed.

Palladium (Pd) Catalysis: Pd-catalyzed reactions, such as the carboamination of N1-allyl-N2-aryl-N1-vinyl-propane-1,3-diamines, have been used to achieve piperazines in high yield. researchgate.net Additionally, Pd-catalyzed hydrogenation of unsaturated piperazin-2-ones is a versatile strategy for creating stereogenic centers. acs.org

Ruthenium (Ru) and Iridium (Ir) Catalysis: As mentioned, Ru-catalysts are effective in asymmetric transfer hydrogenation for producing chiral morpholines. organic-chemistry.org Similarly, Ir-catalyzed hydrogenation provides another route to stereoselective synthesis of piperazin-2-ones. acs.org

Organocatalysis: Chiral organocatalysts, such as quinine-derived ureas, have been successfully employed in the multi-step synthesis of piperazin-2-ones and morpholin-2-ones, stereoselectively catalyzing key steps in the sequence. nih.govnih.gov

An analytical review of piperazine synthesis methods compares various catalytic processes, highlighting the advantages of highly selective intramolecular cyclization of precursors like aminoethylethanolamine and diethylenetriamine. researchgate.net

Adherence to green chemistry principles is increasingly important in modern synthetic chemistry to minimize environmental impact. nih.gov This involves using safer solvents, improving energy efficiency, and reducing waste. nih.gov

A significant advancement in morpholine synthesis is a one or two-step, redox-neutral protocol that converts 1,2-amino alcohols to morpholines using inexpensive and safer reagents like ethylene sulfate and potassium tert-butoxide. chemrxiv.org This method is notable for the selective monoalkylation of primary amines and has been successfully performed on a large scale (>50 g), presenting a greener alternative to traditional methods. chemrxiv.org

The choice of solvent is also a key consideration. The use of ethyl acetate as a replacement for less environmentally friendly solvents like acetonitrile (B52724) and chlorobenzene in the polymerization of 2-ethyl-2-oxazoline demonstrates a move toward more sustainable practices in related polymer chemistry. rsc.org Furthermore, the synthesis of N-formylmorpholine, which can serve as a stable, non-toxic, and non-corrosive green solvent itself, underscores the effort to develop and utilize more benign reaction media. ajgreenchem.com

Precursor Chemistry and Starting Material Functionalization

Common starting points for morpholine synthesis include vicinal amino alcohols and their derivatives, as well as oxiranes and aziridines. researchgate.net For piperazine synthesis, precursors such as ethylenediamine are often used. researchgate.net A high-yielding, asymmetric synthesis of 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones has been developed, providing valuable and versatile starting materials for enantiomerically enriched piperazine and morpholine annulated β-lactam derivatives. organic-chemistry.orgnih.gov

Functionalization of these precursors is key. For example, in the synthesis of poly(2-oxazoline)-based copolymers, a "grafting-from" approach was used, which involved the amine functionalization of a polymer using 1-Boc-piperazine. nih.gov This demonstrates a method for introducing a protected piperazine moiety onto a molecule, which could then be deprotected and incorporated into a larger structure. The synthesis of the target compound would likely involve a multi-step sequence where the ethyl group is installed on a morpholine precursor via N-alkylation, and the piperazin-1-ylmethyl group is introduced at the C2 position, possibly through the reaction of a C2-halomethyl or C2-tosyloxymethyl morpholine derivative with piperazine.

Reaction Mechanisms and Kinetic Studies in Synthesis Optimization

Detailed mechanistic and kinetic studies are crucial for optimizing the synthesis of any chemical compound. Such studies would typically involve:

Identification of Reaction Intermediates: Utilizing techniques like spectroscopy (NMR, IR) and chromatography (HPLC, GC-MS) to identify transient species in the reaction pathway.

Determination of Rate Laws: Conducting experiments with varying concentrations of reactants and catalysts to understand the reaction order and the influence of each component on the reaction rate.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, transition states, and activation energies.

A hypothetical kinetic study for a key synthetic step, such as the coupling of an ethyl-morpholine precursor with a piperazine derivative, might involve monitoring the depletion of reactants and the formation of the product over time under different temperature and concentration conditions. The data from such a study would be essential for optimizing reaction conditions to maximize yield and minimize impurities.

Table 1: Hypothetical Kinetic Data for a Key Synthetic Step

| Experiment | [Precursor A] (mol/L) | [Precursor B] (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 50 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 50 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 50 | 1.2 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 60 | 2.5 x 10⁻⁴ |

This data is illustrative and not based on actual experimental results for the specified compound.

Scale-up Considerations for Research and Development

The transition from laboratory-scale synthesis to larger-scale production for research and development purposes presents several challenges. For a compound like this compound, key considerations would include:

Reagent Sourcing and Cost: The availability and cost-effectiveness of starting materials and reagents at a larger scale.

Thermal Management: Exothermic or endothermic reactions that are manageable on a small scale can pose significant safety and control challenges in larger reactors.

Mixing and Mass Transfer: Ensuring efficient mixing of reactants in larger volumes to maintain consistent reaction rates and prevent localized side reactions.

Work-up and Purification: Developing scalable and efficient methods for product isolation and purification, such as crystallization or large-scale chromatography.

Process Safety: A thorough hazard analysis of all chemicals and reaction steps is necessary to ensure safe operation at scale.

Table 2: Key Scale-up Parameters and Challenges

| Parameter | Laboratory Scale (grams) | R&D Scale (kilograms) | Key Challenges |

| Reaction Volume | 100 mL - 1 L | 10 L - 100 L | Heat transfer, mixing efficiency |

| Purification Method | Flash Chromatography | Crystallization, Preparative HPLC | Solvent volume, product recovery |

| Reaction Time | 2 - 24 hours | 12 - 48 hours | Process monitoring, side-product formation |

| Safety | Standard fume hood | Walk-in fume hoods, process control systems | Containment, emergency procedures |

This table presents general scale-up considerations and does not reflect specific data for the target compound.

Comprehensive Structural and Conformational Analysis

X-ray Crystallographic Studies and Solid-State Conformation

A thorough review of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallographic data for 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine. Consequently, a definitive analysis of its solid-state conformation, including bond lengths, bond angles, and torsional angles, cannot be provided at this time.

Should such data become available, X-ray crystallography would be the principal technique to determine the precise three-dimensional arrangement of the atoms in the crystal lattice. This would include the conformation of both the morpholine (B109124) and piperazine (B1678402) rings (e.g., chair, boat, or twist-boat), the orientation of the ethyl group on the morpholine nitrogen, and the spatial relationship between the two heterocyclic rings connected by the methylene (B1212753) bridge.

Polymorphism and Co-crystallization Research

There is no available research on the polymorphic forms or co-crystallization of this compound. Polymorphism refers to the ability of a compound to crystallize in multiple different crystal structures, which can significantly impact its physical properties. Co-crystallization involves crystallizing the target compound with a second component to form a new crystalline entity with potentially altered properties. Research in these areas would require systematic screening of crystallization conditions and co-formers, which has not been reported for this specific compound.

Intermolecular Interactions in Crystal Lattices

Without a determined crystal structure, a detailed analysis of the intermolecular interactions within the crystal lattice of this compound is not possible.

Advanced Spectroscopic Techniques for Solution-Phase Conformational Elucidation

Spectroscopic analysis is fundamental to understanding the behavior of molecules in solution. However, specific spectroscopic studies dedicated to the conformational elucidation of this compound are not found in the reviewed literature.

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Dynamic Processes

No high-resolution Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound has been published.

High-resolution ¹H and ¹³C NMR spectroscopy would be invaluable for confirming the molecular structure in solution.

¹H NMR: Would provide information on the chemical environment of the protons, their connectivity through scalar coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). The chemical shifts and coupling constants of the protons on the morpholine and piperazine rings would be indicative of their conformational preferences.

Dynamic NMR: Temperature-dependent NMR studies could reveal information about dynamic processes such as ring inversion of the piperazine and morpholine moieties and rotation around single bonds.

A table of predicted chemical shifts could be generated through computational methods, but experimental verification is currently lacking.

Chiroptical Spectroscopy for Absolute Configuration Determination

There are no published chiroptical spectroscopy studies (e.g., Circular Dichroism or Optical Rotatory Dispersion) for this compound. The molecule possesses a chiral center at the C2 position of the morpholine ring. If an enantiomerically pure sample were synthesized, chiroptical spectroscopy would be the primary method to determine its absolute configuration by comparing experimental spectra with theoretical calculations.

Vibrational Spectroscopy for Hydrogen Bonding and Conformational Preferences

Published experimental vibrational spectroscopy data (Infrared and Raman) specifically for this compound is not available.

Vibrational spectroscopy is a powerful tool for probing the functional groups and conformational state of a molecule.

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretching vibration of the piperazine ring (typically in the region of 3200-3500 cm⁻¹), C-H stretching vibrations of the ethyl and methylene groups, and C-O-C stretching of the morpholine ether linkage. The position and shape of the N-H band could provide insights into hydrogen bonding in different environments.

Computational chemistry could predict the vibrational frequencies, but these would require experimental validation.

Stereochemical Purity Assessment in Research Samples

The synthesis of this compound, which possesses a chiral center at the C2 position of the morpholine ring, would necessitate a rigorous assessment of its stereochemical purity. The presence of a single stereoisomer is often crucial for specific biological interactions. Research in this area would typically involve the use of chiral analytical techniques to separate and quantify the enantiomers.

Key Analytical Techniques for Stereochemical Purity:

| Analytical Method | Principle | Expected Outcome for this compound |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Separation of the (R) and (S)-enantiomers, allowing for the determination of enantiomeric excess (ee%). |

| Chiral Gas Chromatography (GC) | Separation of volatile chiral derivatives on a chiral column. | Quantification of enantiomers, particularly if the compound is or can be derivatized to be volatile. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents | Formation of diastereomeric complexes that have distinct NMR spectra. | Splitting of signals in the NMR spectrum, enabling the quantification of each enantiomer. |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right-handed circularly polarized light by chiral molecules. | Provides information on the absolute configuration of the predominant enantiomer. |

Currently, there are no published studies detailing the application of these techniques for the stereochemical purity assessment of this compound.

Conformational Isomerism and Molecular Dynamics

Molecular dynamics simulations and computational modeling would be invaluable tools to explore the conformational landscape of this compound. Such studies would provide insights into the preferred spatial arrangements of the ethyl and piperazinylmethyl groups and the energetic barriers between different conformational states. This information is critical for understanding how the molecule might interact with biological targets.

Reactivity, Derivatization, and Functionalization Chemistry

Reaction Pathways at Nitrogen Centers

The nitrogen atoms in the molecule are the most nucleophilic and basic sites, making them prone to reactions with electrophiles. The piperazine (B1678402) ring contains one secondary and one tertiary amine, while the morpholine (B109124) ring contains a tertiary amine. The secondary amine of the piperazine is generally the most reactive site for derivatization.

The secondary amine on the piperazine ring is readily susceptible to N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents, thereby modifying the molecule's properties.

N-Alkylation: This can be achieved by reacting the compound with various alkyl halides or through reductive amination. For instance, the secondary amine can be alkylated using alkyl bromides in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov Reductive amination with aldehydes or ketones in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective method to install alkyl groups. nih.gov These strategies have been successfully employed in the synthesis of N-alkyl piperazine derivatives for various applications. nih.gov For example, reaction with acetaldehyde (B116499) followed by reduction would yield the N,N'-diethyl derivative.

N-Acylation: Acylation of the piperazine nitrogen can be carried out using acyl chlorides or acid anhydrides. These reactions typically proceed smoothly, often in the presence of a base to neutralize the generated acid. Such acylation reactions are used to introduce amide functionalities, which can alter the electronic and steric properties of the molecule. The synthesis of N-ethyl-piperazinyl amides of oleanonic and ursonic acids, for example, involves the acylation of N-ethyl-piperazine with acid chlorides, demonstrating a common pathway for creating complex amide derivatives. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | Alkyl Halide, Base (e.g., DIPEA) | N-Alkyl Piperazine | nih.gov |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl Piperazine | nih.gov |

| N-Acylation | Acyl Chloride, Base | N-Acyl Piperazine (Amide) | nih.gov |

The nitrogen and oxygen atoms in 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine can act as donor atoms, allowing the molecule to function as a ligand in coordination complexes with various metal centers. The piperazine and morpholine moieties are well-known structural motifs in coordination chemistry. researchgate.netscispace.com

The molecule can act as a bidentate or potentially a tridentate ligand. The two nitrogen atoms of the piperazine ring can chelate to a metal ion. For example, similar structures like 4-(2-aminoethyl)morpholine (B49859) form stable octahedral complexes with nickel(II), coordinating through the nitrogen atoms. nih.gov The coordination to the metal ion increases the acidity of the amine protons, making them better hydrogen-bond donors. nih.gov The ether oxygen of the morpholine ring can also participate in coordination, although it is a weaker donor than the nitrogen atoms. The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions. The versatile binding properties of the piperazine scaffold make it a "privileged structure" for creating ligands for various biological and catalytic targets. scispace.com

Functional Group Interconversions at the Ethyl and Methylene (B1212753) Linker

While the nitrogen centers are the primary sites of reactivity, the ethyl group on the morpholine nitrogen and the methylene bridge offer further opportunities for modification, albeit requiring more forcing conditions.

Ethyl Group: The ethyl group is relatively inert. However, it could potentially undergo oxidation at the terminal methyl group or the methylene adjacent to the nitrogen under strong oxidizing conditions to introduce hydroxyl or carbonyl functionalities. Such transformations are challenging due to the presence of more reactive sites elsewhere in the molecule.

Methylene Linker: The C-H bonds of the methylene linker are generally unreactive. However, advanced synthetic methods involving radical chemistry or directed C-H activation could potentially be used to introduce functional groups at this position. General functional group interconversion strategies, such as the conversion of alcohols to halides (e.g., using SOCl₂) or the displacement of halides with other nucleophiles, are standard transformations in organic synthesis that could be applied if a functional group were present on these linkers. vanderbilt.edu

Synthesis of Novel Analogs and Derivatives for Structure-Reactivity Studies

The synthesis of novel analogs of this compound is crucial for exploring structure-activity relationships in various contexts. The synthetic strategies generally revolve around modifying the core piperazine and morpholine rings or the substituents attached to them.

Novel derivatives can be synthesized by reacting the parent molecule with a variety of electrophiles at the piperazine nitrogen, as discussed in section 4.1.1. For example, reacting it with different 2-chloro-N-arylacetamides can produce a library of benzimidazolium salts with diverse substitutions. mdpi.com Another approach involves multi-step syntheses starting from simpler building blocks. For instance, complex quinoxaline (B1680401) derivatives bearing piperazine and morpholine moieties have been synthesized through multi-step sequences, including Mamedov rearrangement, to create potent antitumor agents. nih.gov Similarly, one-pot catalytic methods have been developed for the asymmetric synthesis of morpholin-2-ones and piperazin-2-ones, which can serve as key intermediates for more complex derivatives. acs.org These methods often employ domino reactions to build molecular complexity efficiently. acs.org

| Synthetic Strategy | Key Reaction | Example Derivative Class | Reference |

| Derivatization of Piperazine N-H | Nucleophilic Substitution/Acylation | N-Arylacetamides, Benzimidazolium Salts | mdpi.com |

| Multi-step Synthesis | Mamedov Rearrangement | Benzimidazolyl-quinoxalines | nih.gov |

| Asymmetric Catalysis | Domino Ring-Opening Cyclization | Chiral Morpholin-2-ones | acs.org |

| Claisen-Schmidt Condensation | Reaction with Aldehydes | Chalcone-like Amides | nih.gov |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving the morpholine and piperazine scaffolds is key to controlling reaction outcomes and designing new synthetic routes.

For N-alkylation and acylation reactions at the piperazine nitrogen, the mechanism is typically a straightforward nucleophilic substitution (Sₙ2) or nucleophilic acyl substitution. In the synthesis of morpholine derivatives, the reaction of morpholine with ethyl chloroacetate (B1199739) proceeds via a nucleophilic attack of the morpholine's amino group on the electrophilic carbon of the ethyl chloroacetate. researchgate.net

More complex reactions, such as the catalytic synthesis of morpholin-2-ones, involve intricate domino processes. One such mechanism involves a [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic intermediate. acs.org In other cases, a one-pot sequence can involve a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC), where the amine (like a piperazine or ethanolamine (B43304) derivative) attacks an epoxide to form the heterocyclic ring. acs.org These mechanistic insights are crucial for optimizing reaction conditions and achieving high yields and stereoselectivity.

Polymerization Reactions and Macromolecular Integration

The bifunctional nature of the piperazine moiety within this compound makes it a potential monomer for polymerization reactions. The secondary amine of the piperazine can react with difunctional electrophiles (e.g., diacyl chlorides or diepoxides) to form polyamides or polyamines.

While specific polymerization studies involving this exact molecule are not prominent, the general chemistry of piperazine allows for its incorporation into polymer backbones. For example, piperazine itself is used to create polymers for applications like CO₂ capture and as a component in certain high-performance polymers. The presence of the morpholine and N-ethyl side groups would influence the properties of the resulting polymer, such as its solubility, thermal stability, and conformational flexibility. The quaternization of the tertiary nitrogens in the polymer backbone could also be used to create charged polymers or ionomers for specialized applications.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure of a molecule. These calculations can determine a variety of molecular properties that govern the molecule's behavior. For the 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine scaffold, such calculations would elucidate the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential (MEP).

Research on related heterocyclic systems demonstrates the utility of these methods. For instance, studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have used DFT to analyze frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

The MEP provides a map of electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atoms of the piperazine (B1678402) and morpholine (B109124) rings, as well as the oxygen atom of the morpholine ring, are expected to be electron-rich regions, making them potential sites for hydrogen bonding and electrophilic attack.

Table 1: Representative Electronic Properties Calculable via Quantum Chemistry

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | High energy level expected, localized on nitrogen/oxygen atoms, indicating susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Determines the ability to accept electrons; important for interactions with biological targets. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. A moderate gap is typical for such saturated heterocycles. |

| Dipole Moment | Measure of the net molecular polarity. | A significant dipole moment is expected due to the presence of multiple heteroatoms (N, O), influencing solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Would reveal negative potential around the nitrogen and oxygen atoms, highlighting them as key sites for intermolecular interactions like hydrogen bonding. |

Conformational Analysis via Molecular Mechanics and Quantum Dynamics

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable (lowest energy) arrangements of the atoms.

Both the piperazine and morpholine rings typically adopt a stable chair conformation. However, the molecule possesses significant conformational flexibility due to the rotation around several single bonds: the bond connecting the piperazine ring to the methyl group, the bond connecting the methyl group to the morpholine ring, and the orientation of the ethyl group on the morpholine nitrogen.

Molecular mechanics (MM) and quantum dynamics are the primary computational tools for exploring the conformational landscape. MM methods use classical physics to rapidly calculate the energy of a large number of conformations, identifying potential low-energy candidates. These candidates can then be further optimized using more accurate but computationally expensive quantum mechanics methods. A study on 2-substituted piperazines found that the axial conformation was preferred and could be further stabilized by intramolecular hydrogen bonding, a factor that could also be relevant for the title compound. The analysis of polymorphic forms of related benzothiazine derivatives has also shown how different crystal packing and conformations can lead to vastly different biological activities.

Prediction of Reactivity and Reaction Pathways

Computational methods can predict the most likely sites of chemical reactions and potential reaction pathways. This is often achieved by analyzing the electronic properties calculated via quantum chemistry.

For this compound, the key reactive sites are the nitrogen atoms. The secondary amine in the piperazine ring is a strong nucleophile and a base, making it a primary site for reactions like alkylation, acylation, and salt formation. The tertiary amines of the morpholine and piperazine rings are also nucleophilic. Computational models can quantify the relative nucleophilicity of these different nitrogen atoms.

Fukui functions or analysis of the MEP can pinpoint the atoms most susceptible to electrophilic or nucleophilic attack, guiding synthetic strategies. The synthesis of various piperazine and morpholine derivatives often relies on the nucleophilic character of the ring nitrogens to react with electrophiles. The development of one-pot reactions to generate morpholin-2-ones and piperazin-2-ones showcases complex reaction cascades that can be modeled computationally to understand their mechanisms.

Molecular Docking and Binding Site Prediction (Theoretical Context)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate.

In a theoretical docking study of this compound, the molecule would be treated as a flexible ligand. Its various conformations would be docked into the active site of a target protein. A scoring function is used to estimate the binding affinity, with lower scores (more negative values) indicating stronger binding.

Studies on related molecules show the power of this approach. For example, morpholine-linked thiazolidinone hybrids were docked against bacterial enoyl-ACP reductase, with the most potent compound showing a predicted binding affinity of -8.6 kcal/mol, driven by hydrogen bonding and hydrophobic interactions. Similarly, a series of quinazoline-morpholine hybrids were evaluated as potential anti-cancer agents, with docking studies revealing strong binding to VEGFR2 with a score of -12.407 kcal/mol for the lead compound. These studies demonstrate that the morpholine and piperazine moieties are effective pharmacophores that can form key interactions, such as hydrogen bonds, with amino acid residues in a protein's binding site.

Table 2: Example of Molecular Docking Results for a Related Morpholine-Containing Compound

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Morpholine-Thiazolidinone Hybrid (S2B7) | Enoyl-ACP Reductase | 1HNJ | -8.6 | TYR 158, MET 159 |

| Quinazoline-Morpholine Hybrid (Compound 1) | VEGFR2 | 4ASD | -12.407 | CYS919, ASP1046 | |

Solvent Effects and Solvation Models in Computational Studies

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies must account for these solvent effects to produce realistic results. This is especially true for a molecule like this compound, which has polar groups capable of interacting with solvent molecules.

Two main types of solvation models are used:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach, known as the Polarizable Continuum Model (PCM), is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This method is much more computationally intensive but allows for the specific, direct interactions between the solute and solvent molecules (e.g., hydrogen bonds) to be modeled accurately.

A computational investigation on a flavonoid derivative showed that increasing solvent polarity caused a redshift in its maximum absorption peak, demonstrating the direct impact of the solvent environment on electronic properties. The study also concluded that hydrogen bond enhancement and subsequent dynamic processes were more pronounced in nonpolar solvents. For this compound, the choice of solvent would be critical in accurately predicting its conformational preferences and reactivity.

Virtual Screening and Library Design Principles Based on Compound Scaffold

The this compound structure represents a specific scaffold that can be used as a starting point for designing a chemical library. Both piperazine and morpholine are considered "privileged structures" in medicinal chemistry because they are frequently found in biologically active compounds and can interact with a wide range of biological targets.

Virtual screening involves computationally testing a large library of compounds against a specific biological target to identify potential "hits." A library based on the title compound's scaffold would be created by systematically modifying it, for example, by adding various substituents at the unoccupied positions of the piperazine ring.

This library of virtual compounds can then be screened based on several criteria:

Drug-likeness: Filtering based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five).

Docking Score: Performing high-throughput molecular docking against a target protein to prioritize compounds with the best-predicted binding affinity.

ADME Prediction: Predicting the Absorption, Distribution, Metabolism, and Excretion properties of the compounds to filter out those with likely poor pharmacokinetic profiles.

This scaffold-based approach allows for the efficient exploration of chemical space around a core structure known to have favorable properties, accelerating the discovery of new lead compounds.

Research Applications and Utility in Academic Contexts

Potential Role as a Privileged Ligand in Catalysis and Coordination Chemistry

The nitrogen atoms within the morpholine (B109124) and piperazine (B1678402) rings of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine could act as coordination sites for metal ions, suggesting its potential as a ligand in catalysis and coordination chemistry.

Homogeneous and Heterogeneous Catalysis Applications

Morpholine-modified catalysts have been explored in hydrogenation reactions. For instance, a morpholine-modified Pd/γ-Al2O3@ASMA pellet catalyst demonstrated excellent selectivity in the hydrogenation of p-chloronitrobenzene to p-chloroaniline. mdpi.com The morpholine component in such systems can act as a modifier to enhance catalytic performance and selectivity. mdpi.com While no specific studies on this compound in catalysis were found, its structural features suggest it could be explored as a ligand in similar catalytic systems.

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Organic molecules containing multiple nitrogen donor atoms are often used as linkers in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis. The bifunctional nature of this compound, with its multiple potential coordination sites, makes it a theoretical candidate for the synthesis of novel MOFs.

Potential as a Building Block in Complex Molecule Synthesis

Both morpholine and piperazine rings are considered important building blocks in synthetic organic and medicinal chemistry. researchgate.netlifechemicals.com They are present in numerous natural products and commercially available drugs. lifechemicals.com The synthesis of various derivatives often involves the use of substituted morpholines and piperazines as starting materials or key intermediates. acs.orgnih.govresearchgate.net For example, asymmetric catalytic methods have been developed for the synthesis of piperazin-2-ones and morpholin-2-ones, which are valuable scaffolds in the pharmaceutical industry. acs.orgnih.gov this compound could potentially serve as a scaffold or intermediate in the synthesis of more complex molecules with desired biological activities.

Potential in Supramolecular Chemistry and Self-Assembly Research

The hydrogen bonding capabilities of the N-H group in the piperazine ring and the potential for other non-covalent interactions make molecules like this compound interesting candidates for studies in supramolecular chemistry. These interactions can drive the self-assembly of molecules into larger, ordered structures.

Potential Applications in Materials Science

Derivatives of morpholine and piperazine are utilized in various materials science applications. For instance, they can be incorporated into polymers to modify their properties or used in the formulation of specialty chemicals.

Potential in the Design of Molecular Probes for Biological Systems

The morpholine and piperazine scaffolds are often incorporated into the design of molecular probes and bioactive molecules due to their favorable properties. nih.gov For instance, novel benzimidazole derivatives containing a morpholine moiety have been designed as c-Myc inhibitors for lung cancer therapy. nih.gov The design of such molecules often involves modifying a core scaffold to optimize binding to a biological target. The synthesis of such probes would involve incorporating the this compound structure and then functionalizing it to create a detectable signal or specific binding affinity.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Method Development for Purity and Separation in Research

Chromatographic techniques are the cornerstone for assessing the purity and achieving the separation of compounds in a research setting. For morpholine (B109124) and piperazine (B1678402) derivatives, methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely developed and validated. researchgate.net The development of these methods involves a systematic optimization of various parameters to achieve the desired resolution, sensitivity, and accuracy.

For HPLC methods, key considerations include the selection of the stationary phase (e.g., C18, C8), the composition of the mobile phase (including pH and organic modifiers like acetonitrile (B52724) or methanol), and the detector type (e.g., UV, MS). researchgate.net Since 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine lacks a strong native chromophore, UV detection may require derivatization to enhance sensitivity. A common derivatizing agent for amines is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which forms a stable, UV-active derivative, allowing for detection at low concentrations. researchgate.net

GC methods are also applicable, particularly for volatile derivatives. For non-volatile compounds, derivatization is often necessary to increase volatility and thermal stability. nih.gov For instance, morpholine can be derivatized with sodium nitrite (B80452) under acidic conditions to form the volatile N-nitrosomorpholine, which is then amenable to GC analysis. nih.gov Method development in GC focuses on optimizing the column type, temperature program, and injection parameters to ensure efficient separation from impurities.

The table below summarizes typical starting points for chromatographic method development for piperazine/morpholine derivatives.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | Reversed-phase (e.g., C18, 2.1-4.6 mm ID, 1.8-5 µm) | Capillary (e.g., DB-5ms, HP-1ms, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Methanol and Water with buffer (e.g., ammonium (B1175870) acetate) | Helium or Nitrogen |

| Detection | UV-Vis (with derivatization), MS, ELSD | Flame Ionization (FID), Mass Spectrometry (MS) |

| Flow Rate/Temp. Program | 0.2 - 1.0 mL/min | Temperature gradient (e.g., 50°C to 250°C) |

| Derivatization | Often required for UV detection (e.g., NBD-Cl) | May be required for volatility (e.g., nitrosation, silylation) |

This table presents generalized parameters that serve as a starting point for method development for compounds like this compound, based on established methods for related structures.

The structure of this compound contains a chiral center at the C-2 position of the morpholine ring. Consequently, the compound can exist as a pair of enantiomers. In pharmacological and biological research, it is crucial to separate and analyze these enantiomers individually, as they may exhibit different biological activities and metabolic profiles.

Chiral chromatography is the definitive method for this purpose. This can be achieved using either chiral stationary phases (CSPs) in HPLC or chiral capillary columns in GC. The development of a chiral separation method involves screening various CSPs, which are designed to interact differently with each enantiomer, leading to their separation. For related heterocyclic compounds, standard flash chromatography has been successfully used to separate diastereomers, and chiral HPLC is employed to resolve enantiomers. researchgate.net

The process often involves:

Screening of Chiral Stationary Phases: A variety of CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers are tested.

Optimization of Mobile Phase: The composition of the mobile phase, including the type and concentration of organic modifiers and additives, is adjusted to maximize enantiomeric resolution.

Detection: HPLC analysis on a chiral stationary phase is a common method for determining the enantiomeric excess (ee) of a product. nih.gov

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures in research. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for both qualitative identification and quantitative determination of compounds like this compound and its potential metabolites or degradation products. ox.ac.uk

LC-MS/MS: This technique is particularly valuable due to its high sensitivity and selectivity. utexas.edu It combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry (MS/MS). In a typical LC-MS/MS method, the parent ion corresponding to the compound of interest is selected in the first quadrupole, fragmented in a collision cell, and the resulting product ions are monitored in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and allows for quantification even at very low levels in complex matrices like biological fluids. utexas.edu For piperazine and morpholine derivatives, LC-MS/MS methods have been developed for pharmacokinetic studies and residue analysis. utexas.edunih.gov

GC-MS: For volatile or derivatized compounds, GC-MS is a robust and widely used technique. nih.gov After separation on a GC column, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), and a mass spectrum is generated. This spectrum serves as a "fingerprint" that can be compared to spectral libraries for identification. GC-MS has been successfully applied to determine morpholine in various samples after derivatization to increase volatility. researchgate.net

High-Resolution Mass Spectrometry for Precise Structural Elucidation

While nominal mass spectrometry (as in standard GC-MS or LC-MS) provides the mass-to-charge ratio as an integer, High-Resolution Mass Spectrometry (HRMS) measures this value with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of a molecule and its fragments.

Techniques like Fourier Transform-Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap MS are powerful HRMS platforms. libretexts.orgiajps.com For newly synthesized morpholine and piperazine derivatives, HRMS is crucial for confirming the chemical formula. americanpharmaceuticalreview.com By comparing the experimentally measured accurate mass with the theoretical mass calculated for a proposed formula, researchers can confirm the identity of the synthesized compound with a high degree of confidence (typically with a mass error of less than 5 ppm). americanpharmaceuticalreview.com Furthermore, the isotopic distribution pattern observed in the HRMS spectrum provides additional confirmation of the elemental composition. libretexts.orgamericanpharmaceuticalreview.com

Spectroscopic Techniques for Quantitative Analysis in Research Processes

Beyond structural characterization, spectroscopic techniques are also adapted for quantitative purposes in research.

Quantitative UV-Visible Spectrophotometry: While UV-Vis spectroscopy is often considered a qualitative tool for organic compounds due to broad absorption bands, it can be used for quantification if the analyte has a suitable chromophore and is free from interfering substances. nih.gov For a compound like this compound, which lacks a strong chromophore, direct quantification by UV-Vis is challenging. However, as mentioned previously, derivatization with a chromogenic reagent can produce a colored or highly UV-active product whose concentration can be determined spectrophotometrically based on Beer's Law. researchgate.netyoutube.com

Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation, but it is also a powerful quantitative technique. researchgate.net Unlike chromatographic methods, qNMR does not require an identical reference standard of the analyte for quantification. nih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. researchgate.net Therefore, by integrating the signals of the analyte and a certified internal standard of known concentration, the absolute quantity of the analyte can be determined with high accuracy and precision. nih.govillinois.edu This makes qNMR an excellent primary or orthogonal method for purity assessment and content determination of research compounds. For qNMR, specific experimental parameters, such as a long relaxation delay, must be carefully chosen to ensure accurate integration. researchgate.net

Thermal Analysis Techniques for Solid-State Research

Thermal analysis techniques provide critical information about the physical and chemical properties of solid materials as a function of temperature. For a crystalline solid like this compound, these methods are vital for characterizing its solid-state properties.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. americanpharmaceuticalreview.comresearchgate.net This technique is used to evaluate thermal stability and decomposition profiles. A TGA thermogram can reveal the temperatures at which the compound degrades, the presence of residual solvents or water (desolvation), and the composition of the final residue. Studies on piperazine derivatives have used TGA to assess their thermal stability, which is a critical parameter for handling and storage. mdpi.comtainstruments.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is a powerful tool for investigating thermal transitions such as melting, crystallization, and solid-solid phase transitions. youtube.com For a research compound, DSC is used to:

Determine the melting point and enthalpy of fusion.

Assess purity, as impurities typically broaden the melting peak and lower the melting point.

Study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different melting points, stabilities, and solubilities, which are critical properties in pharmaceutical development. DSC can detect transitions between polymorphic forms as the sample is heated.

The table below shows an example of thermal stability data for related amine compounds, illustrating the type of information obtained from thermal analysis.

| Compound Class | Technique | Key Findings | Reference |

| Piperazine (PZ) | TGA | Degradation is first order with an activation energy of 183.5 kJ/mol. | libretexts.org |

| Piperazine-based blends | TGA | Identification of 18 thermally stable blends at 150 and 175 °C. | tainstruments.com |

| Piperazine Salt | DSC/TGA | Sublimation observed at < 145 °C before decomposition at ~200 °C. | mdpi.com |

| Pharmaceutical Polymorphs | DSC | Used to determine melting points and relative stability of different crystalline forms. |

This table provides examples of data obtained from thermal analysis of related compounds, demonstrating the utility of these techniques for solid-state characterization.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemical research. For "4-Ethyl-2-(piperazin-1-ylmethyl)morpholine," future efforts will likely focus on moving beyond traditional multi-step procedures towards more streamlined and sustainable methodologies.

Novel Synthetic Strategies:

One-Pot and Multicomponent Reactions: The convergence of multiple synthetic steps into a single, seamless operation offers significant advantages in terms of time, resources, and waste reduction. acs.org Future research could explore one-pot syntheses that bring together the core building blocks of the morpholine (B109124) and piperazine (B1678402) rings with the ethyl and methyl substituents in a highly controlled manner. acs.org Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, represent another promising avenue for the efficient construction of this molecule and its analogs. acs.org

Catalytic Asymmetric Synthesis: The stereochemistry of the morpholine ring can significantly influence its biological activity. Catalytic asymmetric synthesis, employing chiral catalysts to favor the formation of a specific enantiomer, will be crucial for producing stereochemically pure "this compound". bohrium.com This will enable a more precise investigation of its structure-activity relationships.

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. acs.org The application of photoredox catalysis could enable novel C-H functionalization strategies for the synthesis and diversification of this compound and its derivatives. mdpi.comresearchgate.net

Sustainable Synthesis Approaches:

In line with the principles of green chemistry, future synthetic strategies will aim to minimize environmental impact. researchgate.net This can be achieved through:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or bio-based solvents.

Development of Reusable Catalysts: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times, thereby reducing waste and cost. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, minimizing the generation of byproducts.

A comparative overview of potential synthetic approaches is presented in the table below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste, time and cost savings. acs.org | Design of novel reaction cascades and identification of compatible catalysts. |

| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds, enabling stereospecific studies. bohrium.com | Development of highly selective and efficient chiral catalysts. |

| Photocatalytic Methods | Mild reaction conditions, novel reactivity, and potential for C-H functionalization. acs.orgresearchgate.net | Exploration of suitable photocatalysts and reaction conditions. |

| Sustainable Synthesis | Reduced environmental impact, safer processes, and lower costs. researchgate.net | Integration of green chemistry principles into all synthetic routes. |

Design of Next-Generation Derivatives with Enhanced Research Utility

The core structure of "this compound" serves as a versatile scaffold for the design of next-generation derivatives with tailored properties. By systematically modifying its structure, researchers can fine-tune its biological activity, selectivity, and pharmacokinetic profile.

Strategies for Derivative Design:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to different parts of the molecule affect its biological activity is fundamental. frontiersin.org For instance, altering the ethyl group on the morpholine nitrogen, substituting the piperazine ring, or introducing functional groups to the morpholine ring can lead to derivatives with enhanced potency and selectivity for specific biological targets. nih.gov

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's pharmacological properties. For example, replacing the ethyl group with other alkyl or functionalized chains could modulate its lipophilicity and target engagement.

Hybrid Molecule Design: Combining the "this compound" scaffold with other known pharmacophores can lead to hybrid molecules with dual or synergistic activities. mdpi.com This approach has been successfully employed in the development of multi-target drugs.

The following table outlines potential modifications and their expected impact on the compound's utility:

| Molecular Modification | Potential Impact | Research Utility |

| Variation of the N-ethyl group on the morpholine | Altered lipophilicity, solubility, and metabolic stability. | Optimization of pharmacokinetic properties for in vivo studies. |

| Substitution on the piperazine ring | Modulated target binding affinity and selectivity. nih.gov | Development of more potent and selective research probes. |

| Introduction of functional groups on the morpholine ring | Creation of new interaction points with biological targets. | Elucidation of the molecular basis of action. |

| Formation of hybrid molecules | Combination of multiple pharmacological activities. mdpi.com | Exploration of novel therapeutic applications. |

Advanced Computational Modeling for Predictive Research

In silico methods are becoming increasingly indispensable in modern chemical research, offering a rapid and cost-effective way to predict the properties and behavior of molecules. als-journal.com Advanced computational modeling will play a crucial role in guiding the future research of "this compound."

Applications of Computational Modeling:

Molecular Docking: This technique can be used to predict the binding mode and affinity of the compound and its derivatives to specific biological targets, such as enzymes and receptors. mdpi.com This information is invaluable for understanding its mechanism of action and for designing more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the development of any potential therapeutic agent. In silico tools can predict these properties, helping to identify and address potential liabilities early in the research process. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the compound and its interactions with biological macromolecules over time. This can help to understand the stability of the compound-target complex and the conformational changes that occur upon binding. mdpi.com

The integration of these computational approaches can significantly accelerate the research and development cycle for derivatives of "this compound."

Integration into Novel Material Systems and Nanotechnology

The unique chemical structure of "this compound" suggests its potential for integration into advanced materials and nanotechnology, opening up new avenues for its application beyond the biological realm.

Potential Applications in Materials Science:

Polymer Chemistry: The amine functionalities in the piperazine and morpholine rings make this compound a potential monomer or cross-linking agent for the synthesis of novel polymers. These polymers could possess unique properties, such as specific ligand-binding capabilities or pH-responsiveness, making them suitable for applications in drug delivery, coatings, and smart materials. mdpi.com

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the molecule can act as ligands for metal ions, potentially enabling its use as a building block for the construction of MOFs. These materials have a wide range of applications, including gas storage, catalysis, and sensing.

Potential Applications in Nanotechnology:

Surface Functionalization of Nanoparticles: The compound could be used to functionalize the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles. researchgate.net This could impart specific properties to the nanoparticles, such as improved biocompatibility, targeted delivery capabilities, or catalytic activity.

Self-Assembled Monolayers: The molecule's structure may allow it to form self-assembled monolayers on various surfaces, which could be used to modify the surface properties of materials for applications in electronics, sensors, and biocompatible coatings.

Multidisciplinary Research Collaborations and Applications

The diverse potential of "this compound" necessitates a multidisciplinary research approach, bringing together experts from various fields to fully explore its applications.

Areas for Collaborative Research:

Medicinal Chemistry and Pharmacology: Collaboration between synthetic chemists and pharmacologists will be essential for the design, synthesis, and biological evaluation of novel derivatives with therapeutic potential. semanticscholar.orgscispace.com

Materials Science and Engineering: Partnerships between chemists and materials scientists will be crucial for developing novel materials and nanomaterials incorporating this compound.

Computational Chemistry and Biology: The synergy between computational modelers and experimental scientists will accelerate the discovery and optimization of new applications. researchgate.net

Chemical Biology: The development of chemical probes based on this scaffold can be a powerful tool for studying biological processes in collaboration with chemical biologists.

The exploration of "this compound" is at an early stage, but the emerging trends in chemical synthesis, derivative design, computational modeling, and materials science provide a clear roadmap for future research. Through collaborative and multidisciplinary efforts, the full scientific potential of this intriguing molecule can be realized.

Q & A

Q. What synthetic methodologies are optimal for preparing 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine?

Category : Synthesis and Purification Answer : The synthesis involves multi-step alkylation and nucleophilic substitution. Key steps include:

- Alkylation of morpholine : Introduce the ethyl group using ethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

- Piperazine functionalization : React the intermediate with formaldehyde and piperazine in a Mannich-like reaction to install the piperazin-1-ylmethyl group.

- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures is recommended for high purity (>95%) .

Q. How can structural characterization be performed for this compound?

Category : Analytical Chemistry Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group at δ 1.2 ppm, morpholine protons at δ 3.5–3.7 ppm).

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺.

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intramolecular hydrogen bonding (e.g., piperazine N–H···O interactions with morpholine oxygen) .

Advanced Research Questions

Q. What strategies resolve contradictions in thermal stability data for morpholine-piperazine hybrids?

Category : Stability and Degradation Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N₂ or O₂) can identify degradation pathways. For example:

- TGA : Decomposition onset temperatures (T₀) >200°C suggest stability under standard storage.

- DSC : Exothermic peaks at 220–250°C correlate with piperazine ring decomposition.

Contradictions arise from residual solvents or impurities; use HPLC with charged aerosol detection (CAD) to quantify degradation products .

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

Category : Computational Chemistry Answer : Use molecular docking (AutoDock Vina) and QSAR models to assess:

- Target binding : Screen against CNS targets (e.g., serotonin receptors) due to morpholine’s blood-brain barrier (BBB) penetration potential .

- ADMET properties : Predict logP (2.5–3.0), aqueous solubility (LogS ≈ -3.5), and CYP450 inhibition risks using SwissADME or ADMETLab.

Validate with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What impurity profiling methods are recommended for regulatory compliance?

Category : Pharmaceutical Analysis Answer : Follow pharmacopeial guidelines (USP/EP) for impurity identification:

- HPLC-UV/HRMS : Use C18 columns (e.g., Waters XBridge, 5µm) with 0.1% TFA in water/acetonitrile gradients. Detect impurities at 0.1% level.

- Reference standards : Compare retention times and MS/MS fragments with certified impurities (e.g., morpholine N-oxide, ethyl-morpholine isomers) .

Q. How does the ethyl group influence the compound’s physicochemical properties?

Category : Structure-Activity Relationship (SAR) Answer : The ethyl group enhances lipophilicity (logP +0.5 vs. unsubstituted morpholine) and steric bulk, affecting:

Q. What in vitro assays are suitable for evaluating neuropharmacological activity?

Category : Biological Screening Answer :

- Radioligand binding assays : Test affinity for dopamine D₂/D₃ and serotonin 5-HT₁A/2A receptors (IC₅₀ values <100 nM suggest therapeutic potential).

- Functional assays : Measure cAMP modulation in CHO-K1 cells transfected with target receptors.

Include positive controls (e.g., clozapine for 5-HT₂A) and use ANOVA for statistical significance (p<0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.